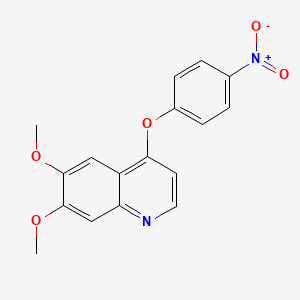

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be synthesized through a reaction between 4-nitrophenol and 4-chloro-6,7-dimethoxyquinoline in the presence of sodium bicarbonate . The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 6,7-Dimethoxy-4-(4-aminophenoxy)quinoline.

Substitution: Various derivatives depending on the substituents introduced.

科学的研究の応用

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is a synthetic quinoline derivative with a molecular weight of approximately 326.3 g/mol. It is related to cabozantinib, an anticancer drug, and has potential anticancer activity .

Scientific Applications

This compound is used across several scientific fields, including cancer treatment and research, angiogenesis research, and third-generation photovoltaics.

Cancer Research

- As an anticancer agent this compound, being a derivative of cabozantinib, is a lead compound for developing new anticancer therapies.

- In preparation of Cabozantinib and related analogs It serves as a key intermediate in the preparation of Cabozantinib, which has demonstrated positive results in treating medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.

- Aurora kinase inhibitors this compound is used in the preparation of nicotinamide derivatives as Aurora kinase inhibitors, potentially leading to new cancer treatments.

Angiogenesis Research

- VEGFR-2 tyrosine kinase inhibitors this compound is used to prepare N-phenyl-N’-{4- (4-quinolyloxy)phenyl}ureas as vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitors, which may lead to new treatments for diseases with excessive angiogenesis.

- AXL kinase inhibitors It can be used in the preparation of nquinolinyloxyphenylbenzenesulfonamides as AXL kinase inhibitors.

- PDGFR tyrosine kinase inhibitors this compound can be used in the preparation of phenoxyquinolines as specific inhibitors of platelet-derived growth factor receptor (PDGFR) tyrosine kinase.

Third-Generation Photovoltaics

- Photovoltaic applications Quinoline derivatives, including this compound, are popular in third-generation photovoltaic applications.

- Property testing The compounds are tested for properties relevant to photovoltaic applications, such as absorption spectra and energy levels.

- Performance The performance and characteristics of quinoline derivative-based photovoltaic cells have been highlighted.

Potential Interactions

作用機序

The mechanism of action of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline involves the inhibition of specific kinases, such as Aurora kinase and AXL kinase . These kinases play crucial roles in cell division and survival, and their inhibition can lead to the suppression of cancer cell growth. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling pathways.

類似化合物との比較

Similar Compounds

Cabozantinib: A related compound with a similar structure and anticancer activity.

4-chloro-6,7-dimethoxyquinoline: A precursor in the synthesis of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline.

4-nitrophenol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activity. Its potential as a kinase inhibitor makes it a valuable compound in medicinal chemistry and cancer research.

生物活性

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This compound is structurally related to cabozantinib, a known anticancer agent, and exhibits various pharmacological properties that warrant detailed exploration.

- Molecular Formula : CHNO

- Molecular Weight : 299.30 g/mol

- CAS Number : 190728-24-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases involved in cancer cell proliferation. The compound has been shown to interact with the following targets:

- Aurora Kinases : Involved in cell division and are often overexpressed in cancer cells.

- AXL Kinase : Plays a role in tumor growth and metastasis.

- VEGFR-2 : Important for angiogenesis in tumors.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity. Below are key findings from various studies:

Case Studies and Research Findings

- Inhibition of c-Met Tyrosine Kinase : A study demonstrated that compounds similar to this compound effectively inhibited c-Met signaling pathways, which are crucial for cancer progression. The compound exhibited an IC value of 0.030 µM against c-Met, indicating potent inhibitory activity .

- Anticancer Potential : In vitro tests showed that this quinoline derivative had significant effects on various cancer cell lines, including lung (A549), breast (MCF-7), and gastric (MKN-45). The results suggested that it could serve as a promising candidate for further drug development aimed at targeting these cancers .

- Kinase Inhibition Profiles : The compound has been linked to the inhibition of multiple kinases involved in cancer signaling pathways, including Aurora kinases and VEGFR-2. These interactions suggest its potential as a multi-targeted therapeutic agent .

特性

IUPAC Name |

6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-22-16-9-13-14(10-17(16)23-2)18-8-7-15(13)24-12-5-3-11(4-6-12)19(20)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYKZXCOGVCXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。